molecular formula C21H20FN3O3 B12189131 (4-(4-Fluorophenyl)piperazin-1-yl)(4-hydroxy-6-methoxyquinolin-3-yl)methanone

(4-(4-Fluorophenyl)piperazin-1-yl)(4-hydroxy-6-methoxyquinolin-3-yl)methanone

Cat. No.: B12189131
M. Wt: 381.4 g/mol
InChI Key: ZKCRGXGAYAGSDC-UHFFFAOYSA-N
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Description

(4-(4-Fluorophenyl)piperazin-1-yl)(4-hydroxy-6-methoxyquinolin-3-yl)methanone is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Fluorophenyl)piperazin-1-yl)(4-hydroxy-6-methoxyquinolin-3-yl)methanone typically involves multiple steps, starting with the preparation of the piperazine and quinoline intermediates. The piperazine ring is often synthesized through the reaction of 1,4-dichlorobutane with ammonia, followed by substitution with a fluorophenyl group. The quinoline moiety can be prepared via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

The final coupling of the piperazine and quinoline intermediates is achieved through a nucleophilic substitution reaction, where the piperazine nitrogen attacks the carbonyl carbon of the quinoline derivative, forming the desired methanone linkage. This reaction is typically carried out in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated synthesis platforms can also streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-(4-Fluorophenyl)piperazin-1-yl)(4-hydroxy-6-methoxyquinolin-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the quinoline moiety can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the methanone linkage can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of a quinoline ketone derivative.

    Reduction: Formation of a hydroxyl-substituted methanone.

    Substitution: Formation of various substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-(4-Fluorophenyl)piperazin-1-yl)(4-hydroxy-6-methoxyquinolin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the quinoline moiety contributes to its overall stability and bioactivity. The compound may modulate the activity of neurotransmitter receptors or inhibit specific enzymes, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    (4-(4-Fluorophenyl)piperazin-1-yl)methyl-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: A similar compound with a triazine core instead of a quinoline moiety.

    (4-(4-Fluorophenyl)piperazin-1-yl)-4-phenyloxan-4-ylmethanone: Another related compound with an oxane ring instead of a quinoline moiety.

Uniqueness

(4-(4-Fluorophenyl)piperazin-1-yl)(4-hydroxy-6-methoxyquinolin-3-yl)methanone is unique due to its combination of a fluorophenyl-substituted piperazine ring and a quinoline moiety, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C21H20FN3O3

Molecular Weight

381.4 g/mol

IUPAC Name

3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-methoxy-1H-quinolin-4-one

InChI

InChI=1S/C21H20FN3O3/c1-28-16-6-7-19-17(12-16)20(26)18(13-23-19)21(27)25-10-8-24(9-11-25)15-4-2-14(22)3-5-15/h2-7,12-13H,8-11H2,1H3,(H,23,26)

InChI Key

ZKCRGXGAYAGSDC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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